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Introduction
BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2

and CCR5.[1] These receptors and their respective ligands, such as CCL2 (for CCR2) and

CCL3, CCL4, and CCL5 (for CCR5), are critically involved in the recruitment of various immune

cell populations to sites of inflammation and to the tumor microenvironment (TME).[1] In the

context of oncology, the CCR2-CCL2 and CCR5-CCL5 axes are implicated in the trafficking of

immunosuppressive cells, including monocytes, tumor-associated macrophages (TAMs), and

regulatory T cells (Tregs), into tumors.[1][2] By blocking these receptors, BMS-813160 aims to

inhibit the infiltration of these suppressive cell types, thereby remodeling the TME to be more

permissive to an anti-tumor immune response. This therapeutic strategy holds promise for

enhancing the efficacy of other immunotherapies, such as checkpoint inhibitors.[2][3]

Flow cytometry is an indispensable tool for elucidating the pharmacodynamic effects of BMS-
813160 on the immune system. This high-throughput technique allows for the precise

identification, quantification, and characterization of distinct immune cell subsets within

complex biological samples like peripheral blood and tumor tissue. By employing multi-color

antibody panels, researchers can dissect the impact of BMS-813160 on the frequency and

phenotype of target cell populations, providing crucial insights into its mechanism of action and

therapeutic potential.
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These application notes provide a comprehensive guide to utilizing flow cytometry for the

analysis of immune cell modulation following BMS-813160 treatment. Detailed protocols for

sample processing and immunophenotyping of both peripheral blood mononuclear cells

(PBMCs) and tumor-infiltrating leukocytes (TILs) are presented, along with example antibody

panels and data presentation formats.

Mechanism of Action: CCR1/CCR5 Signaling
Inhibition
BMS-813160 exerts its therapeutic effect by competitively binding to and blocking the signaling

of CCR2 and CCR5. In the tumor microenvironment, cancer cells and stromal cells secrete

chemokines like CCL2, CCL3, CCL4, and CCL5. These chemokines bind to their cognate

receptors (CCR2 and CCR5) on various immune cells, initiating a signaling cascade that leads

to chemotaxis, or directed cell movement, towards the chemokine source.

By antagonizing CCR2 and CCR5, BMS-813160 disrupts this chemotactic signaling, thereby

reducing the infiltration of immunosuppressive myeloid cells and potentially enhancing the

presence of anti-tumor effector cells.
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Caption: CCR2/CCR5 signaling pathway and BMS-813160 inhibition.

Data Presentation
The following table summarizes representative quantitative data from a preclinical study

investigating the effects of a dual CCR2/CCR5 inhibitor on the tumor immune infiltrate in a

glioma model. This data exemplifies the expected immunomodulatory effects of BMS-813160.
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Immune Cell
Population

Marker
Untreated (%
of CD45+ cells)

CCR2/CCR5
Inhibitor (% of
CD45+ cells)

Fold Change

Myeloid Cells

Total Myeloid

Cells
CD11b+ ~25% ~25%

No significant

change

Macrophages CD11b+F4/80+ ~15% ~15%
No significant

change

Monocytic

MDSCs
CD11b+Ly6Chi

Significantly

Higher

Significantly

Lower
Decrease

Lymphoid Cells

T Cells CD3+ ~10% ~20% ~2.0x Increase

Helper T Cells CD4+ ~5% ~10% ~2.0x Increase

Cytotoxic T Cells CD8+ ~4% ~8% ~2.0x Increase

Note: The data presented is illustrative and based on findings from a study using a

CCR2/CCR5 co-inhibitor in a murine glioma model.[4] Actual results with BMS-813160 may

vary depending on the tumor model, treatment regimen, and sample type.

Experimental Protocols
A generalized workflow for analyzing the effects of BMS-813160 on immune cell populations is

depicted below.
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Caption: Experimental workflow for flow cytometry analysis.

Protocol 1: Immunophenotyping of Human Peripheral
Blood Mononuclear Cells (PBMCs)
Objective: To quantify and phenotype monocyte and lymphocyte subsets in peripheral blood

following BMS-813160 treatment.
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Materials:

Whole blood collected in EDTA or heparin tubes

Ficoll-Paque PLUS (or similar density gradient medium)

Phosphate-Buffered Saline (PBS)

FACS Tubes (5 mL polystyrene round-bottom tubes)

Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)

Human TruStain FcX™ (Fc receptor blocking reagent)

Fluorochrome-conjugated antibodies (see suggested panel below)

Viability dye (e.g., Zombie NIR™ or similar)

Centrifuge

Flow cytometer

Procedure:

PBMC Isolation:

Dilute whole blood 1:1 with PBS.

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Carefully aspirate the upper plasma layer and collect the buffy coat layer containing

PBMCs.

Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

Resuspend the PBMC pellet in Flow Cytometry Staining Buffer and perform a cell count.
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Staining:

Aliquot 1-2 x 10^6 PBMCs per FACS tube.

Stain for viability according to the manufacturer's protocol.

Wash cells with Flow Cytometry Staining Buffer.

Resuspend cells in 100 µL of staining buffer and add Human TruStain FcX™ to block Fc

receptors. Incubate for 10 minutes at room temperature.

Add the pre-titrated antibody cocktail for surface markers. Incubate for 30 minutes at 4°C

in the dark.

Wash the cells twice with Flow Cytometry Staining Buffer.

(Optional) For intracellular staining (e.g., for transcription factors like FoxP3), proceed with

a fixation and permeabilization kit according to the manufacturer's instructions, followed by

intracellular antibody staining.

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer

for acquisition.

Flow Cytometry Acquisition and Analysis:

Acquire samples on a properly calibrated flow cytometer.

Use compensation controls (single-stained beads or cells) to correct for spectral overlap.

Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).

Gate on viable, single cells.

Identify major immune lineages (e.g., T cells, B cells, NK cells, monocytes) based on

canonical markers.

Further delineate subsets of interest (e.g., classical, intermediate, and non-classical

monocytes; naïve, memory, and effector T cells).
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Suggested PBMC Antibody Panel:

Marker Fluorochrome Target Cell Population

Viability Dye e.g., APC-Cy7 Live/Dead discrimination

CD45 e.g., BUV395 Pan-leukocyte marker

CD3 e.g., FITC T cells

CD4 e.g., PE-Cy7 Helper T cells

CD8 e.g., PerCP-Cy5.5 Cytotoxic T cells

CD14 e.g., BV605 Monocytes

CD16 e.g., BV786 Monocyte subsets, NK cells

HLA-DR e.g., APC Monocyte activation

CCR2 e.g., PE Monocytes (target receptor)

CCR5 e.g., BV421
T cells, Monocytes (target

receptor)

CD19 e.g., Alexa Fluor 700 B cells

CD56 e.g., PE-Dazzle594 NK cells

Protocol 2: Immunophenotyping of Tumor-Infiltrating
Leukocytes (TILs)
Objective: To characterize the composition and phenotype of myeloid and lymphoid cells within

the tumor microenvironment after BMS-813160 treatment.

Materials:

Fresh tumor tissue

Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, human)

GentleMACS™ Octo Dissociator with Heaters (or similar tissue dissociator)
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70 µm and 40 µm cell strainers

Red Blood Cell Lysis Buffer

Density gradient medium (e.g., Percoll® or Ficoll-Paque®)

Flow Cytometry Staining Buffer

Fluorochrome-conjugated antibodies (see suggested panel below)

Viability dye

FACS Tubes

Centrifuge

Flow cytometer

Procedure:

Single-Cell Suspension Preparation:

Mechanically mince the fresh tumor tissue into small pieces in a digestion buffer.

Enzymatically digest the tissue according to the tumor dissociation kit protocol, often with

heating and mechanical disruption using a device like the gentleMACS™ Dissociator.

Filter the resulting cell suspension through a 70 µm cell strainer to remove larger debris.

(Optional) If significant red blood cell contamination is present, perform a red blood cell

lysis step.

(Optional) To enrich for leukocytes, perform a density gradient centrifugation (e.g., using

Percoll®).

Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.

Wash the cells and resuspend in Flow Cytometry Staining Buffer for cell counting.
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Staining:

Follow the same staining procedure as outlined in Protocol 1 (steps 2a-2g), using an

antibody panel optimized for TILs.

Flow Cytometry Acquisition and Analysis:

Follow the same acquisition and analysis procedure as in Protocol 1 (steps 3a-3e).

Pay close attention to the gating strategy to distinguish tumor cells from infiltrating immune

cells, typically by gating on CD45+ cells.

Suggested TIL Antibody Panel:

Marker Fluorochrome Target Cell Population

Viability Dye e.g., APC-Cy7 Live/Dead discrimination

CD45 e.g., BUV395 Pan-leukocyte marker

CD3 e.g., FITC T cells

CD4 e.g., PE-Cy7 Helper T cells, Tregs

CD8 e.g., PerCP-Cy5.5 Cytotoxic T cells

FoxP3 e.g., Alexa Fluor 647
Regulatory T cells

(intracellular)

CD11b e.g., BV786 Myeloid cells

CD11c e.g., BV605 Dendritic cells

CD14 e.g., APC Monocytes/Macrophages

CD68 e.g., PE Macrophages (intracellular)

HLA-DR e.g., BV421 Antigen-presenting cells

Ly-6G (murine) e.g., BV510 Granulocytic MDSCs

Ly-6C (murine) e.g., PE-Dazzle594 Monocytic MDSCs
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Conclusion
Flow cytometry is a powerful and essential technique for evaluating the in vivo effects of BMS-
813160. The protocols and information provided in these application notes offer a robust

framework for researchers to design and execute experiments to assess the impact of this

CCR2/CCR5 dual antagonist on the immune landscape. Careful optimization of antibody

panels, gating strategies, and the inclusion of appropriate controls are paramount for obtaining

accurate, reproducible, and insightful data that can accelerate the development of novel cancer

immunotherapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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